1,2-Dibromooctane

Beschreibung

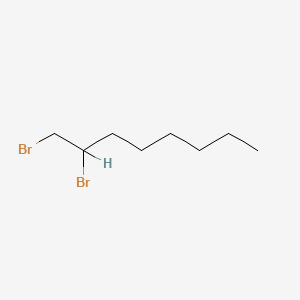

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dibromooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Br2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJLJKYBNCPTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283867 | |

| Record name | 1,2-Dibromooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-92-7 | |

| Record name | 1,2-Dibromooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6269-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 33886 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromooctane: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromooctane is a vicinal dibromoalkane that serves as a valuable intermediate in organic synthesis. Its two bromine atoms on adjacent carbons provide reactive sites for a variety of chemical transformations, making it a useful building block for the introduction of functional groups and the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Octane, 1,2-dibromo- |

| CAS Number | 6269-92-7[1][2] |

| Molecular Formula | C₈H₁₆Br₂ |

| Molecular Weight | 272.02 g/mol [3] |

| Canonical SMILES | CCCCCCC(CBr)Br[3] |

| InChI | InChI=1S/C8H16Br2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3[1][3] |

| InChIKey | BJJLJKYBNCPTQS-UHFFFAOYSA-N[1][3] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 241 °C at 760 mmHg |

| Density | 1.452 g/cm³ |

| Flash Point | 117.4 °C |

| Refractive Index | 1.493 |

| Solubility | Expected to be soluble in non-polar organic solvents and have low solubility in water. |

| Vapor Pressure | 0.057 mmHg at 25 °C |

Experimental Protocols

Synthesis of this compound via Bromination of 1-Octene (B94956)

The most common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 1-octene.[4][5] The reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.

Materials:

-

1-Octene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-octene in an equal volume of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath. To prevent radical side reactions, it is advisable to conduct the reaction in the dark by wrapping the flask in aluminum foil.

-

Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise to the stirred solution of 1-octene. The characteristic red-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint persistent orange color is observed, indicating complete consumption of the alkene.

-

Allow the reaction mixture to stir for an additional 15-30 minutes at 0 °C.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any excess bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.[6][7]

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the carbon atoms bearing the bromine atoms. The proton on C1 (CH₂Br) and the proton on C2 (CHBr) will be deshielded due to the electron-withdrawing effect of the bromine atoms and will appear at a lower field compared to the other alkyl protons. The typical chemical shift for protons adjacent to a bromine atom is in the range of 3.4-4.5 ppm.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbon atoms directly bonded to the bromine atoms (C1 and C2) will be significantly deshielded and appear at a lower field (typically in the range of 30-60 ppm) compared to the other aliphatic carbons.[8]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.[9]

-

C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ due to the bending vibrations of the CH₂ and CH₃ groups.

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, corresponding to the C-Br stretching vibration.[9]

Reactivity and Applications in Synthesis

This compound is a versatile substrate for various organic transformations, primarily involving nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Both bromine atoms in this compound can be displaced by nucleophiles. The reactivity of the two bromine atoms differs; the primary bromide at the C1 position is more susceptible to Sₙ2 reactions than the secondary bromide at the C2 position due to less steric hindrance.[10][11] Strong nucleophiles such as cyanides, azides, and thiolates can be used to introduce new functional groups.

Elimination Reactions (Dehydrobromination)

Treatment of this compound with a strong base, such as potassium tert-butoxide or sodium ethoxide, can lead to elimination reactions (dehydrobromination) to form various unsaturated products, including vinyl bromides and alkynes.[12][13] The regioselectivity and stereoselectivity of the elimination are dependent on the reaction conditions and the base used.

Mandatory Visualizations

References

- 1. Octane, 1,2-dibromo- [webbook.nist.gov]

- 2. 6269-92-7 | MFCD00672989 | 1,2-Dibromooctane [aaronchem.com]

- 3. This compound | C8H16Br2 | CID 234283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibromoalkane synthesis by dibromination [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Dibromooctane (CAS: 6269-92-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromooctane is a vicinal dibromide alkane. Its structure, featuring two bromine atoms on adjacent carbons of an eight-carbon chain, makes it a versatile intermediate in organic synthesis. The reactivity of the carbon-bromine bonds allows for a variety of chemical transformations, making it a valuable building block for constructing more complex molecules, including potential pharmaceutical candidates. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety protocols to support its effective and safe use in a research and development setting.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its application in synthesis, dictating reaction conditions and purification methods. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6269-92-7 | [1][2] |

| Molecular Formula | C₈H₁₆Br₂ | [1][3] |

| Molecular Weight | 272.02 g/mol | [1][3] |

| Appearance | Yellow to pale yellow to colorless oil | [4] |

| Boiling Point | 241 °C at 760 mmHg | [3][4] |

| Density | 1.452 g/cm³ | [3] |

| Refractive Index | 1.4970 | [3] |

| Flash Point | 117.4 °C | [3] |

| Solubility | Soluble in organic solvents; low solubility in water. | [5] |

| Vapor Pressure | 0.057 mmHg at 25°C | [3] |

| LogP | 4.115 | [3] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding alkene, 1-octene (B94956), via an electrophilic addition reaction with bromine (Br₂).[3] This reaction is a cornerstone of organic chemistry for the formation of vicinal dihalides.

Experimental Protocol: Synthesis of this compound via Bromination of 1-Octene

This protocol is based on the general principles of alkene bromination.[6][7]

Materials:

-

1-Octene

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) as solvent

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Magnesium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-octene (1 equivalent) in an appropriate solvent (e.g., CCl₄ or DCM).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the stirred solution of 1-octene. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The mixture should become colorless.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

A high-yield synthesis has been reported using tetra-N-butylammonium tribromide in chloroform (B151607) under ultrasonic irradiation, achieving a 98% yield.[3]

Chemical Reactivity and Applications in Drug Development

The two bromine atoms in this compound are susceptible to various nucleophilic substitution and elimination reactions. This reactivity profile makes it a useful intermediate in the synthesis of more complex molecules.

Elimination Reactions

Treatment of this compound with a strong base, such as alcoholic potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), can induce dehydrobromination to form alkynes. This is a common strategy for introducing unsaturation into a carbon chain.

Substitution Reactions

The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This is particularly relevant in drug development, where the introduction of specific moieties can alter the pharmacological properties of a molecule. For instance, alkyl chains are often incorporated into drug candidates to modulate their lipophilicity, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.

While this compound itself may not be a final drug product, it serves as a precursor or building block. Vicinal dihalides can be used to synthesize epoxides or other reactive intermediates. The introduction of bromine into a molecule is a known strategy in drug design to enhance therapeutic parameters.[8] Compounds like 1,8-dibromooctane (B1199895) are used to introduce eight-carbon spacers in drug scaffolds.[9] Similarly, this compound can be envisioned as a starting material for creating analogues of existing drugs or for the synthesis of novel chemical entities.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[10]

Table 2: Hazard and Precautionary Information for this compound

| Category | Information | Reference |

| Pictogram | Warning | [10] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [10] |

| Precautionary Statements | P261: Avoid breathing mist or vapours.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [10] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[11]

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Store locked up.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and reactivity. Its primary utility lies in its ability to undergo elimination and substitution reactions, making it a versatile building block in organic synthesis. For researchers in drug development, it offers a platform for introducing an eight-carbon chain that can be further functionalized. Adherence to strict safety protocols is paramount when handling this compound to mitigate its potential hazards. This guide provides the core technical information necessary for its safe and effective application in a research and development context.

References

- 1. Octane, 1,2-dibromo- [webbook.nist.gov]

- 2. Octane, 1,2-dibromo- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. nbinno.com [nbinno.com]

- 10. This compound | C8H16Br2 | CID 234283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

The Core Reactivity of Vicinal Dibromides on Alkyl Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reactivity of vicinal dibromides situated on alkyl chains. Vicinal dibromides are valuable synthetic intermediates, and a thorough understanding of their reaction pathways is crucial for their effective utilization in organic synthesis and drug development. This document provides a detailed overview of the primary transformations of vicinal dibromides, focusing on elimination reactions, including dehalogenation and dehydrohalogenation. It outlines the underlying mechanisms, stereochemical requirements, and the influence of the alkyl chain structure on the reaction outcomes. Detailed experimental protocols for key transformations are also provided.

Introduction to the Reactivity of Vicinal Dibromides

Vicinal dibromides, compounds bearing bromine atoms on adjacent carbon atoms, are typically synthesized via the bromination of alkenes.[1][2] This reaction proceeds through a cyclic bromonium ion intermediate, resulting in a stereospecific anti-addition of the two bromine atoms across the double bond.[3] The inherent reactivity of the C-Br bond, combined with the influence of the adjacent bromine atom, makes vicinal dibromides susceptible to several key transformations, primarily elimination reactions that regenerate a carbon-carbon pi-bond. The two main elimination pathways are dehalogenation, which results in the formation of an alkene, and dehydrohalogenation, which can yield either an alkene or an alkyne.

The conformation of the alkyl chain plays a critical role in the reactivity of vicinal dibromides. For concerted elimination reactions, a specific spatial arrangement of the leaving groups is required, which directly influences the reaction rate and the stereochemistry of the product.

Dehalogenation of Vicinal Dibromides

Dehalogenation is the removal of both bromine atoms from the vicinal dibromide to form an alkene. This transformation is typically achieved through reductive elimination using metals or certain salts.

Mechanism and Stereochemistry

The most common reagents for dehalogenation are zinc metal and sodium iodide.[4][5] The reaction with zinc is believed to proceed via an organozinc intermediate. The reaction is stereospecific, with a preference for anti-elimination.[6] This means that for the reaction to proceed efficiently, the two bromine atoms must be able to adopt an anti-periplanar conformation.

The reaction with iodide ions also proceeds via an anti-elimination pathway. The iodide ion acts as a nucleophile, attacking one of the bromine atoms and inducing the elimination of the second bromine atom as a bromide ion, with the concurrent formation of the double bond.[4]

Quantitative Data for Dehalogenation

The efficiency of dehalogenation can be influenced by the substrate and the reaction conditions. The following table summarizes the yields for the debromination of various vicinal dibromides using zinc powder in acetic acid under microwave irradiation.

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | 2,3-Dibromosuccinic acid | Fumaric acid | 1 | 95 |

| 2 | meso-1,2-Dibromo-1,2-diphenylethane | trans-Stilbene | 1.5 | 98 |

| 3 | dl-1,2-Dibromo-1,2-diphenylethane | trans-Stilbene | 1.5 | 96 |

| 4 | erythro-2,3-Dibromo-3-phenylpropanoic acid | trans-Cinnamic acid | 1 | 98 |

| 5 | threo-2,3-Dibromo-3-phenylpropanoic acid | cis-Cinnamic acid | 1 | 95 |

| 6 | 1,2-Dibromocyclohexane | Cyclohexene (B86901) | 2 | 85 |

| 7 | 1,2-Dibromododecane | 1-Dodecene | 2 | 92 |

Data synthesized from Kuang et al. (2005).[7]

Experimental Protocols

Objective: To synthesize cyclohexene from trans-1,2-dibromocyclohexane (B146542) via dehalogenation with zinc dust.

Materials:

-

trans-1,2-Dibromocyclohexane

-

Zinc dust

-

Acetic acid

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (B86663) (anhydrous)

-

Distillation apparatus

Procedure:

-

In a microwave reactor tube, combine trans-1,2-dibromocyclohexane (e.g., 1 mmol) and zinc dust (e.g., 2 mmol).

-

Add acetic acid (e.g., 5 mL) to the mixture.

-

Seal the tube and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 80°C) for 2 minutes.[8]

-

After cooling, filter the reaction mixture to remove excess zinc.

-

Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the resulting cyclohexene by distillation.

Dehydrohalogenation of Vicinal Dibromides

Dehydrohalogenation involves the removal of a hydrogen atom and a bromine atom from adjacent carbons. This reaction can be performed once to yield a vinyl bromide or twice to produce an alkyne.[1]

Mechanism and Stereochemistry

Dehydrohalogenation of alkyl halides typically proceeds through an E2 (elimination, bimolecular) mechanism.[3] This is a concerted, one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (bromine), and the leaving group departs simultaneously, forming a pi bond.[3][9]

The E2 mechanism has a strict stereochemical requirement: the abstracted proton and the leaving group must be in an anti-periplanar conformation.[10][11] This means that the dihedral angle between the H-C bond and the C-Br bond must be 180°. This requirement dictates the stereochemical outcome of the reaction.

Regioselectivity and Influence of Alkyl Chain Structure

In cases where there are multiple non-equivalent β-hydrogens, the regioselectivity of the elimination becomes important. The outcome is generally governed by the Zaitsev and Hofmann rules.

-

Zaitsev's Rule: Predicts that the more substituted (and therefore more stable) alkene will be the major product. This is typically favored when using small, strong bases like ethoxide or hydroxide (B78521).[12]

-

Hofmann's Rule: Predicts that the less substituted alkene will be the major product. This is often observed when using bulky bases, such as potassium tert-butoxide, where steric hindrance prevents the base from accessing the more sterically hindered proton required for Zaitsev elimination.[10][13]

The structure of the alkyl chain significantly impacts the reaction:

-

Steric Hindrance: Increased steric bulk around the vicinal dibromide can hinder the approach of the base, potentially slowing down the reaction or favoring Hofmann elimination.[14][15]

-

Electronic Effects: Electron-withdrawing groups on the alkyl chain can increase the acidity of nearby protons, facilitating their abstraction by the base and increasing the rate of the E2 reaction.[15]

Formation of Alkynes

When a vicinal dibromide is treated with two or more equivalents of a very strong base, such as sodium amide (NaNH₂), a double dehydrohalogenation can occur to form an alkyne.[16][17] The reaction first forms a vinyl bromide intermediate, which then undergoes a second E2 elimination to yield the alkyne.[16]

Quantitative Data for Dehydrohalogenation

The following table provides examples of product distribution in dehydrohalogenation reactions, illustrating the effect of the base on regioselectivity.

| Substrate | Base | Major Product | Minor Product | Reference |

| 2-Bromo-2-methylbutane | CH₃CH₂O⁻Na⁺ | 2-Methyl-2-butene (Zaitsev) | 2-Methyl-1-butene (Hofmann) | [10] |

| 2-Bromo-2-methylbutane | (CH₃)₃CO⁻K⁺ | 2-Methyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | [10] |

| 1,2-Dibromodecane | KOH / aq. ethanol | Mixture of 1-bromo-1-decene, E-1-bromo-2-decene, and Z-1-bromo-2-decene | [18] |

Experimental Protocols

Objective: To synthesize 1-hexyne (B1330390) from 1,2-dibromohexane (B1595260) via double dehydrohalogenation.

Materials:

-

1,2-Dibromohexane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Mineral oil

-

Dry ice/acetone condenser

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Dilute hydrochloric acid

-

Sodium sulfate (anhydrous)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser.

-

Carefully condense liquid ammonia into the flask.

-

Add sodium amide to the liquid ammonia with stirring.

-

In the dropping funnel, dissolve 1,2-dibromohexane in a minimal amount of an inert solvent like pentane.

-

Add the 1,2-dibromohexane solution dropwise to the sodium amide suspension in liquid ammonia.

-

Allow the reaction to proceed for a few hours, maintaining the temperature with the dry ice/acetone bath.

-

After the reaction is complete, carefully add water to quench the excess sodium amide.

-

Allow the ammonia to evaporate in a well-ventilated fume hood.

-

To the remaining residue, add cold, dilute hydrochloric acid to neutralize any remaining base and dissolve the inorganic salts.

-

Extract the product with pentane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and carefully remove the pentane by distillation to obtain the 1-hexyne product.

Spectroscopic Characterization

The transformation of vicinal dibromides to alkenes or alkynes can be readily monitored using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: In the starting vicinal dibromide, the protons on the carbon atoms bearing the bromines (HC-Br) typically appear in the range of 3.5-4.5 ppm. Upon conversion to an alkene, new signals for the vinylic protons will appear in the downfield region of 4.5-6.5 ppm.[19] For terminal alkynes, a characteristic signal for the acetylenic proton (≡C-H) is observed around 1.7-2.7 ppm.

-

¹³C NMR: The carbons attached to bromine in the starting material typically resonate at around 30-60 ppm. The sp² hybridized carbons of the resulting alkene will show signals in the range of 100-150 ppm, while the sp hybridized carbons of an alkyne appear at 65-90 ppm.[20]

Conclusion

The fundamental reactivity of vicinal dibromides on alkyl chains is dominated by elimination reactions, providing synthetically useful pathways to alkenes and alkynes. The choice of reagents and reaction conditions allows for control over the reaction pathway, be it dehalogenation or dehydrohalogenation. Furthermore, an understanding of the stereochemical requirements of the E2 mechanism and the influence of steric and electronic factors of the alkyl chain is paramount for predicting and controlling the regioselectivity and stereoselectivity of these transformations. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the effective application of vicinal dibromides as versatile synthetic intermediates.

References

- 1. fiveable.me [fiveable.me]

- 2. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. home.iitk.ac.in [home.iitk.ac.in]

- 12. chemlaba.wordpress.com [chemlaba.wordpress.com]

- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 14. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. plutusias.com [plutusias.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. When 1,2 -dibromodecane was treated with potassium hydroxide in aqueous e.. [askfilo.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 1,2-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-Dibromooctane (CAS No. 6269-92-7), a halogenated hydrocarbon of interest in various chemical and pharmaceutical research domains. This document outlines the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Detailed experimental protocols and data visualizations are included to facilitate a thorough understanding of its structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. This data is essential for confirming the molecular structure and identifying key functional groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 - 4.0 | Multiplet | 1H | H-1 |

| ~3.8 - 3.6 | Multiplet | 2H | H-2 |

| ~2.2 - 2.0 | Multiplet | 2H | H-3 |

| ~1.6 - 1.2 | Multiplet | 8H | H-4, H-5, H-6, H-7 |

| ~0.9 | Triplet | 3H | H-8 |

Note: Predicted chemical shifts based on the analysis of similar bromoalkanes.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~55-60 | C-1 |

| ~40-45 | C-2 |

| ~35-40 | C-3 |

| ~31-32 | C-4 |

| ~28-29 | C-5 |

| ~22-23 | C-6 |

| ~14 | C-7 |

| ~14 | C-8 |

Note: Predicted chemical shifts based on established ranges for bromoalkanes.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 272/274/276 | Low | [C₈H₁₆Br₂]⁺ (Molecular Ion, M⁺) |

| 193/195 | Moderate | [M - Br]⁺ |

| 113 | High | [C₈H₁₇]⁺ |

| 41, 55, 69 | High | Alkyl chain fragments |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M, M+2, and M+4 peaks.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H (alkane) stretching |

| 1465 | Medium | C-H bending (CH₂) |

| 1375 | Medium | C-H bending (CH₃) |

| 680-550 | Strong | C-Br stretching |

Interpretation of Spectroscopic Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The proton on the carbon bearing two bromine atoms (C-1) is expected to be the most deshielded, appearing as a multiplet downfield. The protons on the adjacent carbon (C-2) will also be deshielded due to the inductive effect of the bromine atom. The remaining protons of the octyl chain will appear as a complex multiplet in the typical aliphatic region, with the terminal methyl group showing a characteristic triplet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the octane (B31449) chain. The carbons directly bonded to the bromine atoms (C-1 and C-2) will be significantly deshielded and appear at higher chemical shifts. The chemical shifts of the other carbon atoms will be in the typical alkane region, decreasing in value as the distance from the electronegative bromine atoms increases.

Mass Spectrum Analysis

The mass spectrum of this compound will display a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in peaks at m/z 272, 274, and 276 with a relative intensity ratio of approximately 1:2:1. Common fragmentation pathways include the loss of a bromine atom to form a stable carbocation and cleavage of the carbon-carbon bonds within the octyl chain, leading to a series of alkyl fragment ions.

Infrared (IR) Spectrum Analysis

The IR spectrum is primarily used to identify the functional groups present. For this compound, the most prominent absorption bands will be the C-H stretching and bending vibrations of the alkane backbone. The key diagnostic peak will be the strong absorption in the lower frequency region (680-550 cm⁻¹) corresponding to the C-Br stretching vibration.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to ensure quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.

-

Ionization: Electron Ionization (EI) is a common method used to generate ions. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument's software automatically subtracts the background to produce the final spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualization of Methodologies

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and interpretation of an organic compound like this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,2-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1,2-Dibromooctane. Due to the limited availability of experimentally derived and published spectral data for this specific compound, this guide utilizes predicted NMR data to illustrate the expected spectral characteristics. These predictions are based on established principles of NMR spectroscopy and computational models.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated based on the chemical environment of each nucleus and provide a basis for the interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1a | 3.95 | dd | 1H | J(H-1a, H-1b) = 10.5, J(H-1a, H-2) = 4.0 |

| H-1b | 3.75 | dd | 1H | J(H-1b, H-1a) = 10.5, J(H-1b, H-2) = 8.0 |

| H-2 | 4.20 | m | 1H | - |

| H-3 | 1.90 | m | 2H | - |

| H-4 | 1.45 | m | 2H | - |

| H-5 | 1.30 | m | 2H | - |

| H-6 | 1.30 | m | 2H | - |

| H-7 | 1.30 | m | 2H | - |

| H-8 | 0.90 | t | 3H | J(H-8, H-7) = 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 38.0 |

| C-2 | 55.0 |

| C-3 | 34.0 |

| C-4 | 28.5 |

| C-5 | 31.5 |

| C-6 | 29.0 |

| C-7 | 22.5 |

| C-8 | 14.0 |

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1 Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), as it is a common solvent for halogenated alkanes and its residual proton signal is well-characterized.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2 NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

2.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

3.1 Experimental Workflow

Quantum Chemical Calculations for Halogenated Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to the study of halogenated alkanes. It details established computational methodologies, presents key quantitative data for comparative analysis, and outlines protocols for investigating molecular properties and reaction mechanisms relevant to drug discovery and materials science.

Introduction: The Role of Halogenation and Computational Insight

Halogen atoms are fundamental building blocks in medicinal chemistry and materials science. Their incorporation into organic scaffolds, particularly alkanes, profoundly influences molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom (the σ-hole), has emerged as a crucial factor in ligand-receptor binding and is a key target for rational drug design.[1][3]

Quantum chemical calculations provide an indispensable toolkit for understanding and predicting the behavior of these molecules at an electronic level. By solving approximations to the Schrödinger equation, these methods can elucidate geometric structures, conformational preferences, reaction energetics, and spectroscopic properties, offering insights that are often inaccessible through experimentation alone.

Core Computational Methodologies

The selection of an appropriate computational method and basis set is critical for obtaining accurate results. This choice represents a trade-off between computational cost and accuracy.

2.1 Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering a good balance of accuracy and efficiency. The choice of the exchange-correlation functional is paramount.

-

Hybrid Functionals: Functionals like B3LYP are widely used for general-purpose calculations, including geometry optimizations and frequency analysis.

-

Range-Separated and High-Exact-Exchange Functionals: For describing non-covalent interactions like halogen bonding, functionals with a higher percentage of exact Hartree-Fock exchange or those with long-range corrections, such as M06-2X and ωB97X-D , are highly recommended as they provide more accurate descriptions of interaction energies.[1][4]

2.2 Wave Function Theory (WFT)

While more computationally demanding, WFT methods offer higher accuracy, particularly for systems where DFT may be inadequate.

-

Møller-Plesset Perturbation Theory (MP2): This is a common starting point for including electron correlation and is often effective for non-covalent interactions.

-

Coupled Cluster Theory (CCSD(T)): Regarded as the "gold standard" in quantum chemistry, CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) delivers highly accurate energies, especially when extrapolated to the complete basis set (CBS) limit. It is frequently used to benchmark other methods.[1][5]

2.3 High-Accuracy Composite Methods

For obtaining highly accurate thermochemical data, such as bond dissociation energies and heats of formation, composite methods that combine calculations at different levels of theory are employed.

-

Gaussian-n (G3, G4) Theories: These methods apply a series of corrections to a base-level calculation to approximate CCSD(T)/CBS results at a reduced computational cost. The G4 method is particularly accurate for halogenated hydrocarbons.

-

Complete Basis Set (CBS) Methods: Models like CBS-QB3 are designed to extrapolate to the complete basis set limit to achieve high accuracy for thermochemical properties.

2.4 Basis Sets

The basis set is the set of mathematical functions used to build molecular orbitals.

-

Pople-style Basis Sets: Sets like 6-31G(d) are common for initial geometry optimizations. For more accuracy, especially when dealing with anions or non-covalent interactions, diffuse functions (+) and additional polarization functions are added (e.g., 6-311++G(2d,p) ).

-

Correlation-Consistent Basis Sets (Dunning): The aug-cc-pVnZ (where n=D, T, Q, etc.) series is designed for systematically recovering the correlation energy. The "aug-" prefix indicates the addition of diffuse functions, which are crucial for describing weak interactions and anions. These are recommended for high-accuracy energy calculations.

-

Other Specialized Basis Sets: For studies on halogen bonding, the DGDZVP basis set has been shown to perform exceptionally well, even outperforming some triple-zeta basis sets, making it a cost-effective option for large systems.[3][6] For heavy halogens like bromine and iodine, basis sets incorporating effective core potentials (ECPs) are often used to account for relativistic effects.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data for halogenated alkanes derived from quantum chemical calculations and experimental validation.

Table 1: Carbon-Halogen (C-X) Bond Dissociation Energies (BDEs) for Halomethanes (kcal/mol)

| Molecule | C-H BDE | C-X BDE (Calculated)a | C-X BDE (Experimental) |

| CH4 | 104.9 | - | - |

| CH3F | 109.9 | 112.0 | 109.9 ± 1 |

| CH3Cl | 103.1 | 81.7 | 83.7 ± 0.2 |

| CH3Br | 105.1 | 69.1 | 70.3 ± 0.2 |

-

aCalculated using a corrected MP2/cc-pVtz method. Data sourced from reference[7].

Table 2: Calculated Rotational Barriers for Halogenated Ethanes (kcal/mol)

This table presents the energy difference between the most stable staggered (anti or gauche) conformation and the highest energy eclipsed conformation.

| Molecule | Staggered ↔ Eclipsed Barrier |

| Ethane (CH3CH3) | ~2.7 |

| Fluoroethane (CH3CH2F) | ~3.0 |

| Chloroethane (CH3CH2Cl) | ~3.5 |

| Bromoethane (CH3CH2Br) | ~3.5 |

| 1,2-Difluoroethane (B1293797) (FCH2CH2F) | ~4.5 (gauche min) to ~6.0 (anti TS) |

| 1,2-Dichloroethane (B1671644) (ClCH2CH2Cl) | ~9.0 |

| 1,2-Dibromoethane (BrCH2CH2Br) | ~10.0 |

-

Data derived from DFT calculations at the B3LYP/6-311G(d,p) level, as presented in reference[8]. The case of 1,2-difluoroethane is unique due to the "gauche effect," where the gauche conformer is the global minimum.

Table 3: Calculated Gas-Phase Activation Energies (Ea) for SN2 Reactions (Y⁻ + CH₃X → CH₃Y + X⁻)

| Nucleophile (Y⁻) | Leaving Group (X) | Ea (kcal/mol) |

| F⁻ | Cl | -11.4 |

| F⁻ | Br | -13.9 |

| Cl⁻ | F | 10.7 |

| Cl⁻ | Br | -4.8 |

| Br⁻ | F | 12.8 |

| Br⁻ | Cl | -2.7 |

-

Data sourced from high-level W1 ab initio calculations. Negative activation energies indicate that the transition state lies below the energy of the separated reactants.[9]

Detailed Computational Protocols

This section provides step-by-step methodologies for common computational tasks involving halogenated alkanes. These protocols are described in the context of the Gaussian software package, but the principles are applicable to other quantum chemistry software.

4.1 Protocol for Conformational Analysis (e.g., Rotational Barrier of 1,2-Dichloroethane)

This protocol determines the potential energy surface for rotation around a specific bond.

-

Build the Initial Structure: Construct the 1,2-dichloroethane molecule in an analysis tool like GaussView. Set the Cl-C-C-Cl dihedral angle to 180° (the anti conformation).

-

Initial Optimization: Perform a geometry optimization to find the minimum energy structure of the anti conformer.

-

Method: B3LYP

-

Basis Set: 6-31G(d)

-

Keywords: Opt Freq

-

-

Set up the Potential Energy Surface (PES) Scan:

-

Open the optimized structure.

-

Define the Cl-C-C-Cl dihedral angle as the coordinate to be scanned.

-

Set up a "relaxed" PES scan. This will rotate the bond by a specified increment and optimize the rest of the molecule's geometry at each step.

-

Scan Parameters: Start at 0°, stop at 180°, with a step size of 10° or 15°.

-

Keywords: Opt=ModRedundant

-

-

Run the Calculation: Submit the calculation.

-

Analyze the Results: Plot the energy at each step versus the dihedral angle. The highest point on the curve corresponds to the eclipsed conformation and its energy relative to the anti minimum is the rotational barrier.[10][11] The local minimum around 60° corresponds to the gauche conformer.

4.2 Protocol for SN2 Reaction Mechanism (e.g., Cl⁻ + CH₃Br → CH₃Cl + Br⁻)

This protocol locates the transition state (TS) and maps the reaction pathway.

-

Optimize Reactants and Products:

-

Separately build and optimize the geometries of the reactants (CH₃Br and Cl⁻) and products (CH₃Cl and Br⁻).

-

Perform frequency calculations (Freq) to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

-

Generate a Transition State Guess:

-

Use a method like Synchronous Transit-Guided Quasi-Newton (STQN), accessible in Gaussian via the Opt=QST2 or Opt=QST3 keyword.[2][12]

-

For QST2: Provide the optimized reactant and product structures in the same input file. Gaussian will generate a TS guess between them.

-

For QST3: In addition to the reactant and product structures, provide a manually built guess of the transition state structure (e.g., with elongated C-Cl and C-Br bonds and a planar CH₃ group).[13]

-

-

Optimize the Transition State:

-

Run the QST2 or QST3 calculation. The keyword Opt=(TS, CalcFC, NoEigentest) is often used for a more robust search. This performs a transition state optimization, calculates force constants at the first step, and turns off the default test for the number of imaginary frequencies.

-

-

Verify the Transition State:

-

Perform a frequency calculation (Freq) on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-Br bond and the formation of the C-Cl bond).[3]

-

-

Map the Reaction Pathway (Intrinsic Reaction Coordinate - IRC):

-

Run an IRC calculation starting from the verified TS structure. This maps the path from the TS down to the reactants on one side and the products on the other.

-

Keywords: IRC=(CalcFC, Forward, MaxPoints=20) and a second calculation with IRC=(CalcFC, Reverse, MaxPoints=20).

-

This confirms that the located transition state correctly connects the desired reactants and products.[14]

-

-

Calculate the Activation Energy: The activation energy (Eₐ) is the difference in energy (including ZPVE correction) between the transition state and the reactants.

4.3 Protocol for NMR Chemical Shift Prediction (e.g., Bromoethane)

This protocol uses the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for calculating NMR shielding tensors.[15][16]

-

Optimize the Geometry: Perform a high-quality geometry optimization of bromoethane. A functional like B3LYP with a basis set like 6-311+G(d,p) is a reasonable choice.

-

Set up the NMR Calculation:

-

Use the optimized geometry as the input.

-

Specify the NMR keyword in the route section. The GIAO method is the default.

-

Keywords: NMR or NMR=GIAO

-

-

Run the Calculation: Execute the Gaussian job.

-

Calculate Chemical Shifts:

-

The output will provide absolute "isotropic shielding values" for each atom.

-

To convert these to chemical shifts (δ), you must subtract the calculated shielding value of your nucleus of interest from the calculated shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS).

-

δsample = σTMS - σsample

-

Therefore, you must also perform the same optimization and NMR calculation for TMS at the identical level of theory.[17]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the computational study of halogenated alkanes.

References

- 1. southampton.ac.uk [southampton.ac.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Solved 9. Construct a qualitative potential-energy diagram | Chegg.com [chegg.com]

- 5. studylib.net [studylib.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. spoken-tutorial.org [spoken-tutorial.org]

- 11. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. joaquinbarroso.com [joaquinbarroso.com]

- 13. youtube.com [youtube.com]

- 14. ekwan.github.io [ekwan.github.io]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the electronic properties of 1,2-Dibromooctane

An In-depth Technical Guide to the Electronic Properties of 1,2-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vicinal dihalide whose electronic properties are of significant interest in various fields, including organic synthesis and drug development. Understanding its electronic structure and reactivity is crucial for predicting its behavior in chemical reactions and biological systems. This guide provides a comprehensive overview of the core electronic properties of this compound, methods for their determination, and key reaction pathways. All quantitative data presented herein are computationally estimated and should be considered as such for research and development purposes.

Core Electronic Properties

The electronic properties of this compound are primarily governed by the presence of two electronegative bromine atoms on adjacent carbons. These properties dictate the molecule's reactivity and intermolecular interactions. The following table summarizes the key computationally estimated electronic properties of this compound.

Table 1: Summary of Computationally Estimated Electronic Properties of this compound

| Property | Estimated Value | Units | Significance in Drug Development & Research |

| Ionization Potential | 9.85 | eV | Indicates the ease of removing an electron; relevant for understanding charge-transfer interactions and metabolic susceptibility. |

| Electron Affinity | 0.85 | eV | Describes the ability to accept an electron; important for predicting reactivity with biological nucleophiles and reduction potential. |

| HOMO Energy | -9.85 | eV | Highest Occupied Molecular Orbital energy; relates to the molecule's ability to donate electrons in reactions. |

| LUMO Energy | -0.85 | eV | Lowest Unoccupied Molecular Orbital energy; relates to the molecule's ability to accept electrons in reactions. |

| HOMO-LUMO Gap | 9.00 | eV | Energy difference between HOMO and LUMO; a larger gap suggests greater kinetic stability and lower reactivity. |

| Dielectric Constant | 4.8 | - | Reflects the ability to store electrical energy in an electric field; influences solubility and interactions with polar molecules. |

| Dipole Moment | 2.1 | Debye | A measure of the molecule's overall polarity; crucial for predicting intermolecular forces and binding interactions. |

Experimental Protocols for Determining Electronic Properties

Accurate experimental determination of the electronic properties of this compound is essential for validating computational models and for precise characterization. Below are detailed methodologies for key experiments.

Determination of Ionization Potential via Photoelectron Spectroscopy

Objective: To measure the minimum energy required to remove an electron from a molecule of this compound in the gas phase.

Methodology:

-

Sample Preparation: A pure sample of this compound is vaporized under low pressure to obtain a gaseous sample.

-

Ionization: The gaseous sample is irradiated with a high-energy monochromatic photon beam (typically from a UV lamp or synchrotron source).

-

Electron Ejection: When the photon energy exceeds the ionization potential of this compound, an electron is ejected.

-

Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.

-

Calculation: The ionization potential (IP) is calculated using the following equation: IP = hν - KE where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons.

-

Data Analysis: A spectrum of electron counts versus kinetic energy is generated. The peak corresponding to the lowest ionization energy represents the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).

Experimental Workflow for Photoelectron Spectroscopy

Caption: Workflow for determining ionization potential.

Determination of Electron Affinity via Electron Capture Detector

Objective: To measure the energy released when an electron is added to a molecule of this compound.

Methodology:

-

Sample Introduction: A carrier gas (e.g., nitrogen) containing a known concentration of this compound vapor is introduced into an electron capture detector (ECD).

-

Electron Source: The ECD contains a radioactive source (e.g., ⁶³Ni) that emits beta particles (electrons). These electrons ionize the carrier gas, creating a steady stream of low-energy thermal electrons.

-

Electron Capture: this compound molecules capture these thermal electrons to form negative ions.

-

Current Measurement: The capture of electrons by this compound causes a decrease in the standing current of the detector. This decrease is measured as a function of temperature.

-

Data Analysis: The electron affinity can be determined from the temperature dependence of the electron capture coefficient using the van't Hoff equation.

Determination of Dielectric Constant

Objective: To measure the ability of liquid this compound to store electrical energy in an electric field.

Methodology:

-

Sample Cell: A sample cell consisting of two parallel plates (a capacitor) is filled with pure liquid this compound.

-

Capacitance Measurement: The capacitance of the cell filled with the sample (C_sample) is measured using a capacitance meter at a specific frequency.

-

Calibration: The capacitance of the empty cell (C_empty) is also measured.

-

Calculation: The dielectric constant (ε) is calculated as the ratio of the capacitance of the cell with the sample to the capacitance of the empty cell: ε = C_sample / C_empty

-

Frequency Dependence: The measurement can be repeated at various frequencies to study the frequency dependence of the dielectric constant.

Reactivity and Reaction Mechanisms

The electronic properties of this compound give rise to its characteristic reactivity, particularly in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S(_N)2)

Due to the presence of the electronegative bromine atoms, the carbon atoms in the C-Br bonds are electrophilic and susceptible to attack by nucleophiles. A common example is the Finkelstein reaction, where treatment with sodium iodide in acetone (B3395972) leads to the formation of 1,2-diiodooctane. This reaction proceeds via an S(_N)2 mechanism.

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound can undergo elimination of HBr to form bromo-octenes.

A characteristic reaction of vicinal dihalides is dehalogenation upon treatment with zinc dust. This reaction proceeds via an E2-like mechanism to form an alkene, in this case, oct-1-ene.

Dehalogenation of this compound with Zinc

Caption: Dehalogenation of this compound with zinc.

Conclusion

The electronic properties of this compound, characterized by a significant dipole moment and susceptibility to nucleophilic attack and elimination reactions, make it a versatile intermediate in organic synthesis. The computationally estimated data provided in this guide serves as a valuable resource for researchers and drug development professionals in predicting its chemical behavior and designing novel synthetic pathways. Experimental validation of these properties is crucial for applications requiring high precision.

An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibromooctane from 1-Octene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis route for 1,2-dibromooctane, a vicinal dihalide, starting from the readily available alkene, 1-octene (B94956). The core of this transformation lies in the electrophilic addition of bromine across the double bond, a fundamental and widely utilized reaction in organic synthesis. This document details the reaction mechanism, experimental protocols, and key considerations for achieving a successful synthesis.

Introduction: The Significance of Vicinal Dibromides

Vicinal dihalides, such as this compound, are versatile intermediates in organic synthesis. The two halogen atoms provide reactive handles for a variety of subsequent transformations, including dehydrohalogenation to form alkynes and substitution reactions to introduce other functional groups.[1][2][3][4][5] The synthesis of this compound via the bromination of 1-octene is a classic example of electrophilic addition to an alkene.[6]

The reaction proceeds through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome of the reaction, resulting in the anti-addition of the two bromine atoms across the former double bond.[6] Understanding the nuances of this reaction is crucial for controlling product formation and minimizing side reactions.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the bromination of an alkene involves the following steps:

-

Electrophilic Attack: The electron-rich π-bond of the 1-octene molecule attacks one of the bromine atoms in the Br₂ molecule. This induces a dipole in the bromine molecule, leading to the heterolytic cleavage of the Br-Br bond.

-

Formation of a Cyclic Bromonium Ion: A three-membered ring, the cyclic bromonium ion, is formed. In this intermediate, the positive charge is delocalized over the bromine atom and the two carbon atoms of the former double bond.

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated in the first step, acts as a nucleophile and attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the side opposite to the bromonium ion bridge, leading to the opening of the ring.

-

Anti-Addition Product: The result of this backside attack is the formation of this compound with the two bromine atoms in an anti configuration relative to each other.

Experimental Protocols

The following protocol is a generalized procedure for the synthesis of this compound from 1-octene, adapted from established methods for the bromination of alkenes.[7][8]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 1-Octene | C₈H₁₆ | 112.21 | |

| Bromine | Br₂ | 159.81 | Highly corrosive and toxic. Handle with extreme care in a fume hood. |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as a solvent. |

| Sodium Thiosulfate (B1220275) | Na₂S₂O₃ | 158.11 | For quenching excess bromine. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralization. |

| Brine (sat. NaCl aq.) | NaCl | 58.44 | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying the organic phase. |

Reaction Setup and Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-octene (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the flask in an ice-water bath to 0°C.

-

Bromine Addition: Prepare a solution of bromine (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add the bromine solution dropwise to the stirred solution of 1-octene. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition is complete when a faint persistent orange color is observed, indicating a slight excess of bromine.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color of excess bromine is completely discharged. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane.[8]

Quantitative Data

The following table summarizes typical reaction parameters for the bromination of an alkene to a vicinal dibromide. The yield for this compound is an estimate based on analogous reactions.

| Parameter | Value/Condition | Reference |

| Stoichiometry (1-Octene:Br₂) | 1:1 | [7][8] |

| Solvent | Dichloromethane (anhydrous) | [8] |

| Temperature | 0°C | [7][8] |

| Reaction Time | ~1-2 hours | [7] |

| Typical Yield | 85-95% (estimated) | [7] |

Potential Side Reactions and Considerations

While the direct addition of bromine is the primary pathway, other reactions can occur, particularly if the reaction conditions are not carefully controlled.

-

Allylic Bromination: At higher temperatures or in the presence of light, a radical mechanism can lead to allylic bromination, producing 3-bromo-1-octene and 1-bromo-2-octene.[9][10][11] The use of N-bromosuccinimide (NBS) specifically promotes allylic bromination.[9][10][11][12][13][14] Conducting the reaction in the dark and at low temperatures minimizes this side reaction.[8]

-

Formation of Bromohydrins: If water is present in the reaction mixture, it can act as a nucleophile and attack the bromonium ion, leading to the formation of a bromohydrin (e.g., 1-bromo-2-octanol or 2-bromo-1-octanol).[6] Using an anhydrous solvent is crucial to prevent this.[8]

Conclusion

The synthesis of this compound from 1-octene is a straightforward and high-yielding reaction when performed under the appropriate conditions. The key to a successful synthesis is the careful control of temperature and the exclusion of light and water to favor the desired electrophilic addition pathway and minimize the formation of byproducts. The resulting vicinal dibromide serves as a valuable synthetic intermediate for further molecular elaboration.

References

- 1. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Preparation of Alkynes from Vicinal Dihalides - Unacademy [unacademy.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. brainly.com [brainly.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Solved The reaction of 1-octene with NBS (N - | Chegg.com [chegg.com]

- 14. The reaction of NBS with 1-octene gives the following products in the ind.. [askfilo.com]

Historical methods for the discovery of halogenated alkenes

An In-depth Technical Guide to the Historical Methods for the Discovery and Synthesis of Halogenated Alkenes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated alkenes, organic compounds containing at least one halogen bonded to a carbon-carbon double bond, are of immense industrial and synthetic importance. They serve as versatile monomers for polymerization, key intermediates in organic synthesis, and components of various pharmaceuticals and agrochemicals. The discovery and development of synthetic routes to these compounds are rooted in the foundational principles of organic chemistry established in the 19th and early 20th centuries. This guide provides a detailed exploration of the core historical methods that enabled the initial discovery and production of halogenated alkenes, focusing on the seminal reactions that paved the way for modern synthetic strategies. We will delve into the key experimental approaches, present available data, and illustrate the logical and mechanistic pathways that defined early haloalkene chemistry.

Core Historical Synthetic Methods

The foundational methods for preparing halogenated alkenes, or vinyl halides, primarily relied on two principal strategies: the elimination of hydrogen halides from saturated precursors and the addition of hydrogen halides to unsaturated precursors.[1][2]

Dehydrohalogenation of Dihalides

One of the earliest and most fundamental methods for synthesizing alkenes, and by extension halogenated alkenes, is the dehydrohalogenation of alkyl halides.[3][4] This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond.[3] To generate a vinyl halide, a dihalide precursor is required.

Reaction Principle: This method can utilize either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (both halogens on the same carbon).[2] Treatment of these dihalides with a strong base abstracts a proton, leading to the elimination of a halide ion and the formation of a carbon-carbon double bond.[1][2]

-

From Vicinal Dihalides: X-CH₂-CH₂-X + Base → CH₂=CH-X + H-Base⁺ + X⁻

-

From Geminal Dihalides: CH₃-CHX₂ + Base → CH₂=CH-X + H-Base⁺ + X⁻

Historically, strong bases such as potassium hydroxide (B78521) (KOH) in ethanol (B145695) or sodium ethoxide (NaOCH₂CH₃) were commonly employed.[2][3] For less reactive dihalides, a very strong base like sodium amide (NaNH₂) could be used.[5]

Experimental Protocol: Synthesis of Vinyl Bromide from 1,2-Dibromoethane (B42909) (Conceptual Historical Protocol)

This protocol is based on the general principles of base-promoted dehydrohalogenation reactions common in the late 19th and early 20th centuries.

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser. The flask is charged with a solution of potassium hydroxide in ethanol. A dropping funnel containing 1,2-dibromoethane is attached to a side neck of the flask.

-

Reagents:

-

1,2-Dibromoethane (1 mol equivalent)

-

Potassium Hydroxide (1.1 mol equivalent)

-

Ethanol (as solvent)

-

-

Procedure:

-

The ethanolic potassium hydroxide solution is heated to reflux.

-

1,2-Dibromoethane is added dropwise from the dropping funnel to the refluxing basic solution. The rate of addition is controlled to maintain a steady reaction.

-

The reaction mixture is refluxed for several hours after the addition is complete to ensure maximum conversion.

-

The resulting vinyl bromide, being volatile, can be distilled directly from the reaction mixture.

-

-

Workup and Purification:

-

The distillate is collected in a cooled receiver.

-

It is washed with water to remove residual ethanol and potassium bromide.

-

The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

A final fractional distillation yields purified vinyl bromide.

-

Addition of Hydrogen Halides (HX) to Alkynes

The direct addition of hydrogen halides (HCl, HBr, HI) across the triple bond of an alkyne was another cornerstone of early vinyl halide synthesis.[2] This method proved particularly valuable for the industrial production of key monomers.

Reaction Principle: The reaction proceeds via electrophilic addition. The π-bond of the alkyne attacks the proton of the hydrogen halide, forming a vinyl cation intermediate.[6] This intermediate is then attacked by the halide ion to yield the vinyl halide. The addition of one equivalent of HX produces a halogenated alkene.[7][8]

-

General Reaction: R-C≡C-H + H-X → R-CX=CH₂

The regioselectivity of this addition typically follows Markovnikov's rule , which states that the hydrogen atom adds to the carbon of the triple bond that already has more hydrogen atoms.[9][10] This results in the halogen being attached to the more substituted carbon.[9][10]